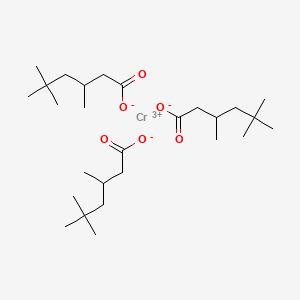
l-Tyrosyl-l-prolyl-l-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
l-Tyrosyl-l-prolyl-l-phenylalanine: is a tripeptide composed of the amino acids tyrosine, proline, and phenylalanine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of l-Tyrosyl-l-prolyl-l-phenylalanine typically involves the stepwise coupling of the individual amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt) or hydroxybenzotriazine (HOAt). The activated amino acids are sequentially coupled to form the desired tripeptide. After the coupling reactions, the protecting groups are removed under acidic or basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as solid-phase peptide synthesis (SPPS) are commonly employed for large-scale production. SPPS allows for the efficient assembly of peptides on a solid support, facilitating purification and minimizing side reactions .
Analyse Chemischer Reaktionen
Types of Reactions: l-Tyrosyl-l-prolyl-l-phenylalanine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid residues.
Substitution: Substitution reactions can occur at the aromatic rings of tyrosine and phenylalanine, leading to the formation of modified peptides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or dithiothreitol (DTT).
Substitution: Electrophilic aromatic substitution using reagents like nitrating agents or halogens.
Major Products:
Oxidation: Dityrosine, quinones, and other oxidative derivatives.
Reduction: Reduced peptides with modified amino acid residues.
Substitution: Halogenated or nitrated peptides.
Wissenschaftliche Forschungsanwendungen
l-Tyrosyl-l-prolyl-l-phenylalanine has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic applications, including as a substrate for enzyme assays and as a lead compound for drug development.
Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.
Wirkmechanismus
The mechanism of action of l-Tyrosyl-l-prolyl-l-phenylalanine involves its interaction with specific enzymes and receptors. The compound can act as a substrate for enzymes such as dipeptidyl peptidase-4 (DPP-4) and prolylcarboxypeptidase (PCP), influencing biochemical pathways related to protein digestion and metabolism. Additionally, the aromatic residues of tyrosine and phenylalanine can participate in hydrophobic interactions and hydrogen bonding, affecting the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
l-Leucyl-l-phenylalanine: Another dipeptide with similar applications in biochemical research.
l-Tyrosyl-l-isoleucyl-l-seryl-l-prolyl-l-tryptophyl-l-isoleucyl-l-leucyl-l-alanyl: A longer peptide with distinct biological activities.
Cyclo(l-phenylalanine-l-proline): A cyclic dipeptide with quorum sensing properties in bacteria.
Uniqueness: l-Tyrosyl-l-prolyl-l-phenylalanine is unique due to its specific sequence and the presence of both aromatic and cyclic amino acids. This combination imparts distinct chemical and biological properties, making it a valuable tool in various research applications .
Eigenschaften
Molekularformel |
C23H27N3O5 |
|---|---|
Molekulargewicht |
425.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C23H27N3O5/c24-18(13-16-8-10-17(27)11-9-16)22(29)26-12-4-7-20(26)21(28)25-19(23(30)31)14-15-5-2-1-3-6-15/h1-3,5-6,8-11,18-20,27H,4,7,12-14,24H2,(H,25,28)(H,30,31)/t18-,19-,20-/m0/s1 |
InChI-Schlüssel |
RCMWNNJFKNDKQR-UFYCRDLUSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


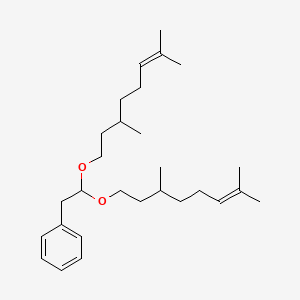
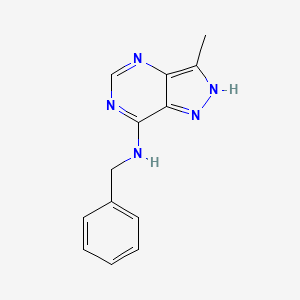

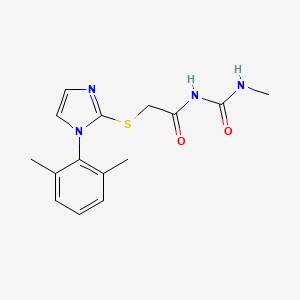
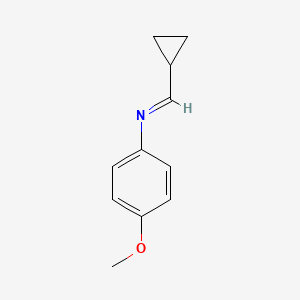
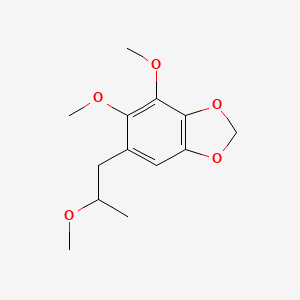
![N-[(4-chlorophenyl)methyl]-5-hydroxy-4-oxochromene-2-carboxamide](/img/structure/B13802329.png)
![6-({1-(1H-Imidazol-1-yl)-3-[(4-methoxyphenyl)methoxy]propan-2-yl}oxy)-2,2-dimethylhexanoic acid](/img/structure/B13802335.png)

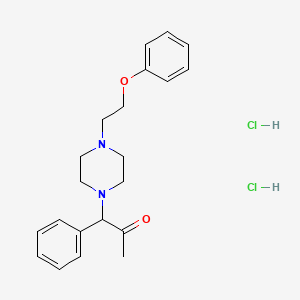
![[2-(4-Chloro-phenyl)-benzoimidazol-1-YL]-acetic acid ethyl ester](/img/structure/B13802356.png)

![(3R)-3-[(Aziridin-1-yl)methyl]-6-methylidenepiperazine-2,5-dione](/img/structure/B13802369.png)
